![molecular formula C10H8F3N3 B10904855 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10904855.png)
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a fluoroaniline moiety. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline typically involves the use of difluoroacetic acid and its derivatives as fluorine building blocks . One common method includes the addition reaction of 2,2-difluoro acetyl halide with alpha, beta-unsaturated ester followed by alkaline hydrolysis to obtain the intermediate carboxylic acid. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to enhance reaction yield and reduce reaction time . Additionally, the avoidance of organic solvents in the reaction steps helps in reducing solvent recovery costs and environmental pollution risks.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine bleach liquor for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of substituted aniline and pyrazole compounds .
Scientific Research Applications
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline involves its interaction with specific molecular targets and pathways. As a succinate dehydrogenase inhibitor, it interferes with the tricarboxylic acid cycle by occupying the active site of succinate dehydrogenase, thereby inhibiting the electron transfer from succinic acid to panquinone in the respiratory chain . This disruption leads to the death of pathogenic fungi and bacteria, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- Difluoromethylated pyrazoles
- Pyrazole-thiazole carboxamide derivatives
Uniqueness
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline stands out due to its unique combination of a difluoromethyl group and a fluoroaniline moiety, which imparts distinct chemical and biological properties. This compound exhibits higher antifungal and antibacterial activities compared to some of its analogs, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H8F3N3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]-5-fluoroaniline |
InChI |
InChI=1S/C10H8F3N3/c11-6-1-2-9(7(14)5-6)16-4-3-8(15-16)10(12)13/h1-5,10H,14H2 |
InChI Key |
BDVVPUNOQKVKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B10904779.png)
![3-iodo-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10904782.png)
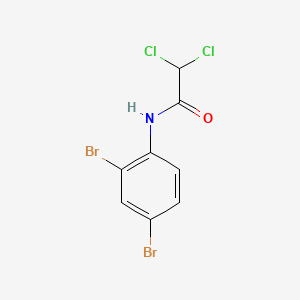
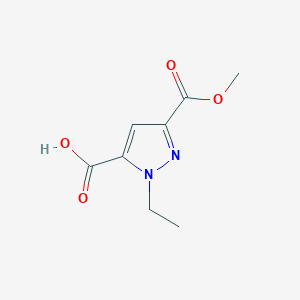
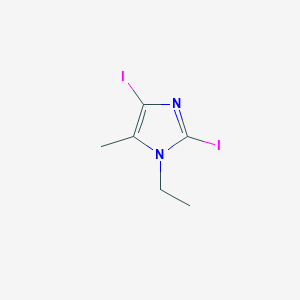
![Methyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B10904809.png)
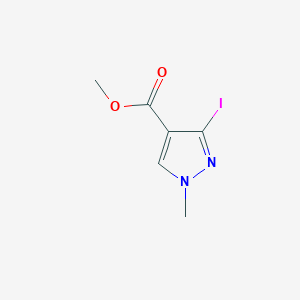
![N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B10904827.png)
![Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904839.png)
![Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904843.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B10904844.png)
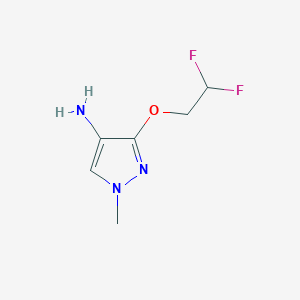
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B10904847.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10904848.png)
